

# The Antifibrotic Potential of (Z)-ONO 1301: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Z)-ONO 1301 |           |
| Cat. No.:            | B15572767    | Get Quote |

**(Z)-ONO 1301**, a novel synthetic prostacyclin (PGI<sub>2</sub>) mimetic with dual activity as a thromboxane A<sub>2</sub> (TXA<sub>2</sub>) synthase inhibitor, has emerged as a promising therapeutic candidate for combating fibrosis across a range of organs. This technical guide synthesizes the current preclinical evidence for its antifibrotic effects, detailing its mechanisms of action, summarizing key quantitative outcomes, and outlining the experimental protocols used to generate these findings.

#### **Core Mechanism of Action**

(Z)-ONO 1301 exerts its antifibrotic effects through a multi-pronged approach. As a prostacyclin l<sub>2</sub> (IP) receptor agonist, it stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] This signaling cascade is known to have anti-inflammatory and antifibrotic properties. Furthermore, ONO-1301's ability to inhibit thromboxane A<sub>2</sub> synthase helps to resolve the pro-inflammatory and pro-fibrotic signaling often associated with TXA<sub>2</sub>.[1][2][3]

A key aspect of ONO-1301's therapeutic action is its ability to induce the production of endogenous regenerative and antifibrotic factors, most notably Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4][5][6] HGF is a potent antifibrotic agent that can counteract the effects of the primary pro-fibrotic cytokine, Transforming Growth Factor-beta (TGF- $\beta$ ).[4]

### **Signaling Pathways**



The antifibrotic activity of **(Z)-ONO 1301** is underpinned by its modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms.



Click to download full resolution via product page

Figure 1: ONO-1301 Intracellular Signaling Cascade.





Click to download full resolution via product page

**Figure 2:** ONO-1301's Counter-regulation of TGF-β Signaling.

## **Efficacy in Preclinical Models of Fibrosis**

**(Z)-ONO 1301** has demonstrated significant antifibrotic effects in a variety of preclinical models. The following tables summarize the key quantitative findings from these studies.

#### **Pulmonary Fibrosis**



| Parameter                         | Model                         | Treatment | Result                  | Citation  |
|-----------------------------------|-------------------------------|-----------|-------------------------|-----------|
| Ashcroft Score                    | Bleomycin-<br>induced in mice | ONO-1301  | Significant<br>decrease | [1][2][3] |
| Lung<br>Hydroxyproline<br>Content | Bleomycin-<br>induced in mice | ONO-1301  | Significant<br>decrease | [1][2][3] |
| Total Cells in<br>BAL Fluid       | Bleomycin-<br>induced in mice | ONO-1301  | Significant reduction   | [1][2]    |
| Neutrophils in BAL Fluid          | Bleomycin-<br>induced in mice | ONO-1301  | Significant reduction   | [1][2]    |
| Total Protein in<br>BAL Fluid     | Bleomycin-<br>induced in mice | ONO-1301  | Significant reduction   | [1][2]    |
| TXB2 in BAL<br>Fluid              | Bleomycin-<br>induced in mice | ONO-1301  | Marked reduction        | [1][2]    |
| Plasma cAMP                       | Bleomycin-<br>induced in mice | ONO-1301  | Significant increase    | [1][2]    |
| Survival Rate                     | Bleomycin-<br>induced in mice | ONO-1301  | Significantly<br>higher | [1][2][3] |

## **Renal Fibrosis**



| Parameter                          | Model                                         | Treatment                                   | Result                                     | Citation |
|------------------------------------|-----------------------------------------------|---------------------------------------------|--------------------------------------------|----------|
| Interstitial<br>Fibrosis           | Unilateral Ureteral Obstruction (UUO) in mice | Sustained-<br>release ONO-<br>1301 (SR-ONO) | Significantly<br>suppressed                | [4][7]   |
| Collagen I and III Accumulation    | UUO in mice                                   | SR-ONO                                      | Significantly suppressed                   | [4][7]   |
| Interstitial FSP-<br>1+ cells      | UUO in mice                                   | SR-ONO                                      | Significant<br>decrease in<br>number       | [4][7]   |
| Interstitial F4/80+<br>macrophages | UUO in mice                                   | SR-ONO                                      | Significant<br>decrease in<br>infiltration | [4][7]   |
| Renal TGF-β<br>levels              | UUO in mice                                   | SR-ONO                                      | Significantly suppressed increase          | [4][7]   |
| Renal pSmad2/3<br>levels           | UUO in mice                                   | SR-ONO                                      | Significantly suppressed increase          | [4][7]   |
| Renal HGF<br>levels                | UUO in mice                                   | SR-ONO                                      | Elevated                                   | [4][7]   |
| Albuminuria                        | Streptozotocin-<br>induced diabetic<br>rats   | SR-ONO                                      | Significantly suppressed                   | [8]      |
| Glomerular<br>Hypertrophy          | Streptozotocin-<br>induced diabetic<br>rats   | SR-ONO                                      | Significantly suppressed                   | [8]      |
| Mesangial Matrix<br>Accumulation   | Streptozotocin-<br>induced diabetic<br>rats   | SR-ONO                                      | Significantly suppressed                   | [8]      |



| Glomerular α-<br>SMA+ cells | Streptozotocin-  |        | Significant |     |
|-----------------------------|------------------|--------|-------------|-----|
|                             | induced diabetic | SR-ONO | decrease in | [8] |
|                             | rats             |        | number      |     |

**Hepatic and Pancreatic Fibrosis** 

| Parameter                                                     | Model                                                 | Treatment | Result                     | Citation |
|---------------------------------------------------------------|-------------------------------------------------------|-----------|----------------------------|----------|
| Liver Fibrosis Progression                                    | Mc4r-KO NASH<br>mouse model                           | ONO-1301  | Ameliorated                | [5][9]   |
| Hepatic Stellate Cell (HSC) Activation                        | In vitro                                              | ONO-1301  | Suppressed                 | [5][9]   |
| Inflammatory<br>Responses in<br>Macrophages                   | In vitro (LPS-<br>induced)                            | ONO-1301  | Suppressed                 | [5][9]   |
| Pancreatic<br>Interstitial<br>Fibrosis                        | Dibutyltin<br>dichloride<br>(DBTC)-induced<br>in rats | ONO-1301  | Improved                   | [10]     |
| Pancreatic Inflammatory Cell Infiltration                     | DBTC-induced in rats                                  | ONO-1301  | Improved                   | [10]     |
| Pancreatic HGF<br>mRNA                                        | DBTC-induced in rats                                  | ONO-1301  | Significantly increased    | [10]     |
| Pancreatic IL-1β,<br>TNF-α, TGF-β,<br>MCP-1, Collagen<br>mRNA | DBTC-induced in rats                                  | ONO-1301  | Significantly<br>decreased | [10]     |

#### **Cardiac Fibrosis**



| Parameter                                                      | Model                                 | Treatment         | Result                              | Citation |
|----------------------------------------------------------------|---------------------------------------|-------------------|-------------------------------------|----------|
| Cardiac Fibrosis                                               | Cardiomyopathic hamsters              | ONO-1301-<br>PLGA | Significantly reduced               | [11]     |
| LV Fractional<br>Shortening                                    | Cardiomyopathic hamsters              | ONO-1301-<br>PLGA | Significantly improved              | [11]     |
| Capillary Density                                              | Cardiomyopathic hamsters              | ONO-1301-<br>PLGA | Significantly increased             | [11]     |
| Fibrosis-related<br>Cytokines (Col1,<br>Col3, TGF-β1,<br>CTGF) | Pressure-<br>overloaded mice<br>(TAC) | ONO-1301SR        | Downregulated                       | [6]      |
| Cardioprotective<br>Cytokines<br>(VEGF, HGF,<br>SDF-1)         | Pressure-<br>overloaded mice<br>(TAC) | ONO-1301SR        | Upregulated                         | [6]      |
| Myofibroblast<br>Markers (α-SMA,<br>Periostin)                 | Pressure-<br>overloaded mice<br>(TAC) | ONO-1301SR        | Significantly suppressed expression | [6]      |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols employed in the cited studies.

#### In Vivo Models





Click to download full resolution via product page

Figure 3: Generalized In Vivo Experimental Workflow.



- Animals: Male C57BL/6J mice.[1][2]
- Induction: A single intratracheal injection of bleomycin (0.02 or 0.03 units/mouse).[2]
- Treatment: Subcutaneous administration of ONO-1301 (e.g., 6 mg/kg/day, twice daily) or vehicle.[2]
- Analysis: Bronchoalveolar lavage (BAL) and histological analyses at various time points
   (e.g., 3, 7, and 14 days).[1][2] Lung hydroxyproline content and Ashcroft scoring for fibrosis
   assessment.[1][2][3]
- Animals: Male C57/BL6J mice.[4]
- Induction: The left ureter is ligated at two points and cut between the ligatures.[4]
- Treatment: A single subcutaneous injection of a sustained-release formulation of ONO-1301 (SR-ONO) polymerized with poly (d,l-lactic-co-glycolic acid).[4]
- Analysis: Kidneys are harvested at a specified time point (e.g., day 7).[4] Analysis includes histology (Masson's trichrome staining), immunohistochemistry for markers like FSP-1 and F4/80, and Western blotting for proteins such as TGF-β and phosphorylated Smad2/3.[4]
- Animals: Melanocortin 4 receptor-deficient (Mc4r-KO) mice.[5][9]
- Induction: Natural development of NASH in this genetic model.[5][9]
- Treatment: ONO-1301 mixed into the feed.[5]
- Analysis: Evaluation of serum biochemical levels and histological assessment of liver damage and fibrosis.[5]

#### **In Vitro Assays**

- Cell types: Mouse lung fibroblasts,[1][2] mouse proximal tubular epithelial cells (mProx24),[4] cultured macrophages, hepatic stellate cells (HSCs), and endothelial cells.[5][9]
- Stimulation: Cells are often stimulated with a pro-fibrotic agent, such as TGF-β1 or lipopolysaccharide (LPS).[4][5]



- Treatment: Cells are treated with varying concentrations of ONO-1301.
- Proliferation Assays: To assess the effect of ONO-1301 on fibroblast proliferation, often measured using BrdU assays.[10]
- Western Blotting: To quantify the expression of key proteins involved in fibrosis, such as α-smooth muscle actin (α-SMA), E-cadherin, fibroblast-specific protein-1 (FSP-1), and phosphorylated Smad3.[4]
- Immunocytochemistry: To visualize the expression and localization of proteins within the cells.[4]
- Real-time RT-PCR: To measure the mRNA expression levels of cytokines, collagens, and other relevant genes.[10]

#### Conclusion

The body of preclinical evidence strongly supports the antifibrotic potential of **(Z)-ONO 1301**. Its dual mechanism of action, combining prostacyclin receptor agonism and thromboxane synthase inhibition, along with its ability to induce protective growth factors like HGF, allows it to effectively target multiple facets of the fibrotic process. The consistent positive results across various organ fibrosis models underscore its potential as a broad-spectrum antifibrotic agent. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with fibrotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]



- 4. journals.physiology.org [journals.physiology.org]
- 5. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Prostacyclin Agonist Attenuates Pressure-Overloaded Cardiac Fibrosis by Inhibiting FMT PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sustained prostacyclin analog, ONO-1301, attenuates pancreatic fibrosis in experimental chronic pancreatitis induced by dibutyltin dichloride in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Antifibrotic Potential of (Z)-ONO 1301: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572767#investigating-the-antifibrotic-effects-of-z-ono-1301]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com